molecular formula C21H15N3O4S B11575146 1-(3-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575146
M. Wt: 405.4 g/mol
InChI Key: DUALUBSXVIXZOX-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl-1,3,4-thiadiazolyl group, and a chromeno[2,3-c]pyrrole core. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions and reagents

    Synthesis of Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include strong acids like sulfuric acid or bases like sodium hydroxide.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methyl-1,3,4-Thiadiazolyl Group: This step involves the formation of the thiadiazole ring, which can be achieved through the reaction of appropriate thiosemicarbazide derivatives with methylating agents under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiadiazole ring, converting it into corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the thiadiazole ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can be compared with other similar compounds, such as:

    1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound lacks the additional hydrogen atoms in the chromeno[2,3-c]pyrrole core, which may affect its reactivity and biological activity.

    1-(3-METHOXYPHENYL)-2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: This compound has a different substitution pattern on the thiadiazole ring, which may influence its chemical and biological properties.

Properties

Molecular Formula

C21H15N3O4S

Molecular Weight

405.4 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H15N3O4S/c1-11-22-23-21(29-11)24-17(12-6-5-7-13(10-12)27-2)16-18(25)14-8-3-4-9-15(14)28-19(16)20(24)26/h3-10,17H,1-2H3

InChI Key

DUALUBSXVIXZOX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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